molecular formula C8H6F3NO3 B6223394 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid CAS No. 2763779-69-5

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

Cat. No. B6223394
CAS RN: 2763779-69-5
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid (TFHPCA) is a novel compound that has been used in a variety of scientific research applications. It has been used in a number of laboratory experiments, and its biochemical and physiological effects are being studied in greater detail. This article will discuss the synthesis method for TFHPCA, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in laboratory experiments, and the potential future directions for its use.

Scientific Research Applications

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel pyridine-based compounds, such as 5-chloro-2,2,2-trifluoro-1-hydroxyethylpyridine-2-carboxylic acid, which has potential applications in the pharmaceutical industry. 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has also been used in the synthesis of novel heterocyclic compounds, such as 5-trifluoromethyl-2-pyridin-2-yl-1H-indole-3-carboxylic acid, which has potential applications in the agrochemical industry.

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. In addition, 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid are still being studied. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in cell culture and animal studies. In addition, 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has been found to have neuroprotective effects in animal models of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid in laboratory experiments has several advantages. First, it is relatively easy to synthesize in a laboratory setting. Second, it is relatively stable, which makes it suitable for use in long-term experiments. Third, it has low toxicity, which makes it safe to use in laboratory experiments.
However, there are also some limitations to using 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid in laboratory experiments. First, the mechanism of action of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is not yet fully understood. Second, the compound is not commercially available, which makes it difficult to obtain in large quantities. Third, the compound has a relatively short shelf-life, which limits its use in long-term experiments.

Future Directions

There are a number of potential future directions for the use of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid. First, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Second, the compound could be used in the development of novel drugs and agrochemicals. Third, the compound could be used in the development of novel diagnostic tools and treatments for diseases such as cancer and Parkinson’s disease. Fourth, the compound could be used in the development of novel imaging agents for medical imaging. Finally, the compound could be used in the development of novel materials for use in industrial applications.

Synthesis Methods

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can be synthesized using a two-step process. First, a reaction between 2-amino-5-chloropyridine and 2,2,2-trifluoroethanol is carried out in acetonitrile at room temperature to produce the corresponding trifluoroethyl pyridine-2-carboxylate. The second step involves the hydrolysis of the trifluoroethyl pyridine-2-carboxylate in aqueous hydrochloric acid to yield 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid. This synthesis method has been successfully used to produce 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Pyridinecarboxylic acid", "2,2,2-Trifluoroethanol", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-Pyridinecarboxylic acid to 2-Pyridinecarboxylic acid chloride using thionyl chloride", "Step 2: Reaction of 2-Pyridinecarboxylic acid chloride with 2,2,2-Trifluoroethanol to form 5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid chloride", "Step 3: Hydrolysis of 5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid chloride using sodium hydroxide to form 5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid", "Step 4: Neutralization of the reaction mixture using hydrochloric acid", "Step 5: Extraction of the product using ethyl acetate", "Step 6: Washing of the organic layer with water and sodium bicarbonate solution", "Step 7: Drying of the organic layer using anhydrous sodium sulfate", "Step 8: Evaporation of the solvent to obtain the final product, 5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid" ] }

CAS RN

2763779-69-5

Product Name

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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